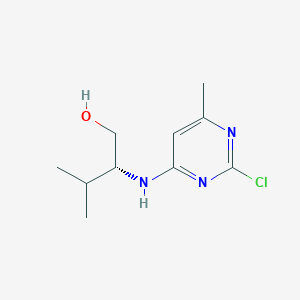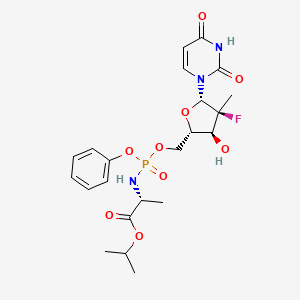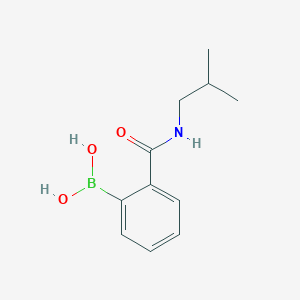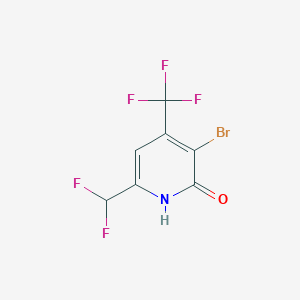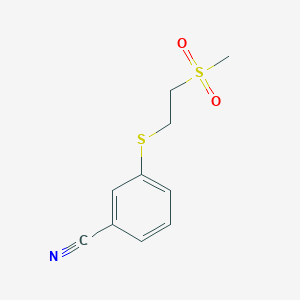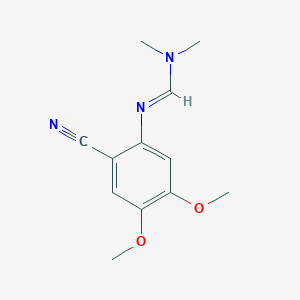![molecular formula C27H49NO9 B14887338 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with a molecular formula of C27H49NO9 It is characterized by multiple stereocenters and functional groups, including hydroxyl, acetamido, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Heptadecan-4-yl Chain: This involves the construction of the long carbon chain with specific stereochemistry. Common reagents include Grignard reagents and organolithium compounds.
Introduction of Functional Groups: Hydroxyl and acetamido groups are introduced through selective oxidation and amination reactions.
Esterification: The final step involves the esterification of the intermediate compound with butanedioic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Amides, esters
科学研究应用
2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and acetamido groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
相似化合物的比较
Similar Compounds
- 2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
- 2-[2-[(3R,4R,5S,7S,16S)-17-hydroxy-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
Uniqueness
The uniqueness of 2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
分子式 |
C27H49NO9 |
|---|---|
分子量 |
531.7 g/mol |
IUPAC 名称 |
2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36)/t18-,19+,21?,22-,23-,26+/m0/s1 |
InChI 键 |
QTIJREXVLUELSX-AZFHZTBSSA-N |
手性 SMILES |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H](CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
规范 SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


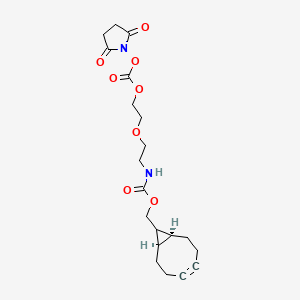
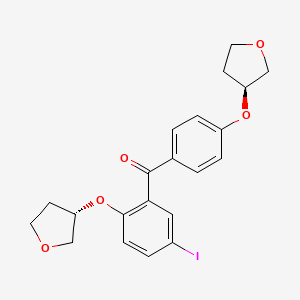
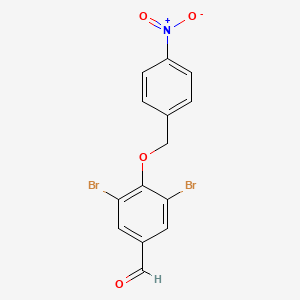
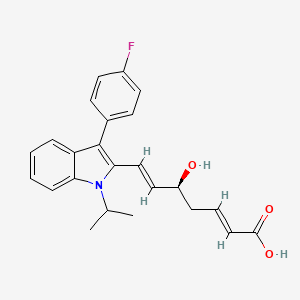
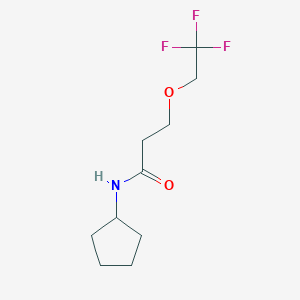
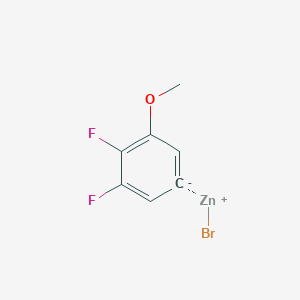
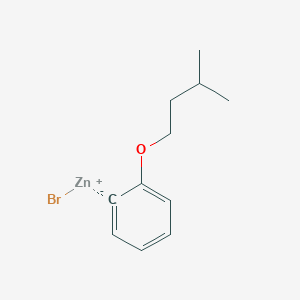
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
